Indolapril Hydrochloride is a synthetic compound primarily recognized for its role in scientific research related to the renin-angiotensin-aldosterone system (RAAS) and its impact on various physiological processes. [] While it belongs to a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors, this report will focus on its applications beyond therapeutic use. [] Researchers utilize Indolapril Hydrochloride to investigate the complex mechanisms underlying hypertension, cardiovascular diseases, and inflammatory processes. []
Related Compounds
Alacepril
Relevance: Alacepril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Aliskiren Hemifumarate
Relevance: Aliskiren Hemifumarate is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Altipril Calcium
Relevance: Altipril Calcium is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Amlodipine
Relevance: Amlodipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Aranidipine
Relevance: Aranidipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Atorvastatin
Relevance: Atorvastatin, while not directly structurally similar to Indolapril hydrochloride, is often used in conjunction with ACE inhibitors like Indolapril hydrochloride for comprehensive cardiovascular risk management. []
Barnidipine
Relevance: Barnidipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Benidipine
Relevance: Benidipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Benzoyl Captopril
Relevance: Benzoyl Captopril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Bepridil
Relevance: Bepridil is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Candesartan
Relevance: Candesartan is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. While ACE inhibitors block the formation of angiotensin II, ARBs block its action. Both mechanisms ultimately lead to lower blood pressure. []
Captopril
Relevance: Captopril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Captopril-Cysteine
Relevance: Captopril-Cysteine is structurally related to Indolapril hydrochloride as both are based on the structure of Captopril, an ACE inhibitor. They likely share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Captopril-Glutathione
Relevance: Captopril-Glutathione is structurally related to Indolapril hydrochloride as both are based on the structure of Captopril, an ACE inhibitor. They likely share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Ceronapril
Relevance: Ceronapril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Cilnidipine
Relevance: Cilnidipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Clentiazem
Relevance: Clentiazem is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Diltiazem
Relevance: Diltiazem is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Efonidipine
Relevance: Efonidipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Elgodipine
Relevance: Elgodipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Enalapril
Relevance: Enalapril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Enalaprilat
Relevance: Enalaprilat is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Epicaptopril
Relevance: Epicaptopril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Etafenone
Relevance: Etafenone is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Felodipine
Relevance: Felodipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Fendiline
Relevance: Fendiline is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Fluvastatin
Relevance: Fluvastatin, while not directly structurally similar to Indolapril hydrochloride, is often used in conjunction with ACE inhibitors like Indolapril hydrochloride for comprehensive cardiovascular risk management. []
Fosinopril
Relevance: Fosinopril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Fosinopril Sodium
Relevance: Fosinopril Sodium is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Fosinoprilat
Relevance: Fosinoprilat is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Gallopamil
Relevance: Gallopamil is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Hemorphin-4
Relevance: Hemorphin-4, while not directly structurally similar to Indolapril hydrochloride, might have overlapping roles in blood pressure regulation, a key target of Indolapril hydrochloride. []
Indolaprilat
Relevance: Indolaprilat is directly and structurally related to Indolapril hydrochloride as it is its active metabolite. Indolapril itself is a prodrug that is metabolized in the liver to Indolaprilat, which is responsible for its pharmacological effects. []
Irbesartan
Relevance: Irbesartan is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. While ACE inhibitors block the formation of angiotensin II, ARBs block its action. Both mechanisms ultimately lead to lower blood pressure. []
Isradipine
Relevance: Isradipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Lacidipine
Relevance: Lacidipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Lercanidipine
Relevance: Lercanidipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Lidoflazine
Relevance: Lidoflazine is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Lisinopril
Relevance: Lisinopril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Lovastatin
Relevance: Lovastatin, while not directly structurally similar to Indolapril hydrochloride, is often used in conjunction with ACE inhibitors like Indolapril hydrochloride for comprehensive cardiovascular risk management. []
Lomerizine
Relevance: Lomerizine is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Losartan
Relevance: Losartan is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. While ACE inhibitors block the formation of angiotensin II, ARBs block its action. Both mechanisms ultimately lead to lower blood pressure. []
Manidipine
Relevance: Manidipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Mevastatin
Relevance: Mevastatin, while not directly structurally similar to Indolapril hydrochloride, is often used in conjunction with ACE inhibitors like Indolapril hydrochloride for comprehensive cardiovascular risk management. []
Mibefradil
Relevance: Mibefradil is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Moveltipril
Relevance: Moveltipril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Nicardipine
Relevance: Nicardipine is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Nifedipine
Relevance: Nifedipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Nilvadipine
Relevance: Nilvadipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Nimodipine
Relevance: Nimodipine is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Nisoldipine
Relevance: Nisoldipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Nitrendipine
Relevance: Nitrendipine is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. Although their mechanisms differ, both ultimately aim to lower blood pressure. []
Olmesartan
Relevance: Olmesartan is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. While ACE inhibitors block the formation of angiotensin II, ARBs block its action. Both mechanisms ultimately lead to lower blood pressure. []
Pentopril
Relevance: Pentopril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Perindopril
Relevance: Perindopril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Perindoprilat
Relevance: Perindoprilat is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Pitavastatin
Relevance: Pitavastatin, while not directly structurally similar to Indolapril hydrochloride, is often used in conjunction with ACE inhibitors like Indolapril hydrochloride for comprehensive cardiovascular risk management. []
Pravastatin
Relevance: Pravastatin, while not directly structurally similar to Indolapril hydrochloride, is often used in conjunction with ACE inhibitors like Indolapril hydrochloride for comprehensive cardiovascular risk management. []
Prenylamine
Relevance: Prenylamine is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Quinapril
Relevance: Quinapril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Quinapril Hydrochloride
Relevance: Quinapril Hydrochloride is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Quinaprilat
Relevance: Quinaprilat is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Ramipril
Relevance: Ramipril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Ramiprilat
Relevance: Ramiprilat is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Rosuvastatin
Relevance: Rosuvastatin, while not directly structurally similar to Indolapril hydrochloride, is often used in conjunction with ACE inhibitors like Indolapril hydrochloride for comprehensive cardiovascular risk management. []
Semotiadil
Relevance: Semotiadil is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Simvastatin
Relevance: Simvastatin, while not directly structurally similar to Indolapril hydrochloride, is often used in conjunction with ACE inhibitors like Indolapril hydrochloride for comprehensive cardiovascular risk management. []
Spirapril
Relevance: Spirapril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Spirapril Hydrochloride
Relevance: Spirapril Hydrochloride is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Spiraprilat
Relevance: Spiraprilat is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Telmisartan
Relevance: Telmisartan is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. While ACE inhibitors block the formation of angiotensin II, ARBs block its action. Both mechanisms ultimately lead to lower blood pressure. []
Terodiline
Relevance: Terodiline is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Trandolapril
Relevance: Trandolapril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Trandolaprilat
Relevance: Trandolaprilat is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Valsartan
Relevance: Valsartan is considered structurally related to Indolapril hydrochloride as both are used in the treatment of hypertension. While ACE inhibitors block the formation of angiotensin II, ARBs block its action. Both mechanisms ultimately lead to lower blood pressure. []
Verapamil
Relevance: Verapamil is considered structurally related to Indolapril hydrochloride as both are used in cardiovascular disease management. Although their mechanisms differ and target different aspects, both are relevant in this therapeutic area. []
Zabicipril
Relevance: Zabicipril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Zabiciprilat
Relevance: Zabiciprilat is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Zofenopril
Relevance: Zofenopril is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Zofenoprilat
Relevance: Zofenoprilat is structurally related to Indolapril hydrochloride as both are ACE inhibitors. They share a similar mechanism of action, which is to inhibit the angiotensin-converting enzyme (ACE). []
Overview
Indolapril hydrochloride is a novel nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, primarily used for its antihypertensive properties. It is classified as a prodrug, which means it is converted into its active form after administration. Indolapril hydrochloride has gained attention due to its efficacy in managing hypertension and heart failure, making it a significant compound in cardiovascular pharmacotherapy.
Source and Classification
Indolapril hydrochloride is derived from the indole structure, which is a common motif in many biologically active compounds. The compound falls under the category of ACE inhibitors, which are widely used in treating high blood pressure and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The chemical structure can be represented as follows:
Chemical Formula: C19H22N2O3·HCl
CAS Number: 80828-32-6
Synthesis Analysis
The synthesis of Indolapril hydrochloride involves several steps that typically include the formation of the indole ring and subsequent modifications to introduce the necessary functional groups.
Methods and Technical Details
Starting Materials: The synthesis often begins with commercially available indole derivatives.
Key Reactions:
Formation of Indole Ring: A common method involves cyclization reactions that construct the indole framework.
Functionalization: Subsequent steps involve adding carboxylic acid and amine groups to yield the desired ACE inhibitor.
Hydrochloride Salt Formation: The final product is usually converted into its hydrochloride salt for improved solubility and stability.
The specific details of the synthesis can vary significantly based on the chosen synthetic route and conditions such as temperature and solvent systems used.
Molecular Structure Analysis
Structure and Data
Indolapril hydrochloride features a complex molecular structure characterized by:
Indole Core: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Functional Groups: The presence of carboxylic acid and amine groups contributes to its biological activity.
The molecular geometry plays a crucial role in its interaction with the ACE enzyme, influencing both potency and selectivity.
Chemical Reactions Analysis
Reactions and Technical Details
Indolapril hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
Hydrolysis: As a prodrug, Indolapril is hydrolyzed in vivo to release its active form.
Enzymatic Reactions: The compound interacts with ACE through competitive inhibition, blocking the enzyme's active site.
These reactions are critical for understanding both the synthesis process and the pharmacokinetics of Indolapril hydrochloride.
Mechanism of Action
Process and Data
Indolapril hydrochloride acts primarily through inhibition of the angiotensin-converting enzyme. This mechanism can be summarized as follows:
Inhibition of Angiotensin II Production: By blocking ACE, Indolapril reduces levels of angiotensin II, leading to vasodilation.
Reduction in Blood Pressure: This vasodilation results in decreased peripheral resistance, thereby lowering blood pressure.
The pharmacodynamic profile demonstrates significant antihypertensive effects, often observed within hours of administration.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White to off-white crystalline powder.
Solubility: Soluble in water and organic solvents like ethanol.
Chemical Properties
Melting Point: Approximately 150–155 °C.
Stability: Stable under normal conditions but sensitive to light and moisture.
These properties are essential for formulation development and determining storage conditions for pharmaceutical applications.
Applications
Indolapril hydrochloride is primarily utilized in clinical settings for:
Hypertension Management: Effective in reducing high blood pressure.
Heart Failure Treatment: Used as part of combination therapy to improve cardiac output.
Additionally, ongoing research explores potential benefits in other cardiovascular conditions, emphasizing its versatility as an ACE inhibitor.
Stereochemical Synthesis and Configurational Analysis of Indolapril Hydrochloride
Stereoselective Synthesis Pathways for Indolapril’s Chiral Centers
Indolapril hydrochloride ((S)-1-[(2S,4S)-1-(1H-Indol-3-ylacetyl)-4-(phenylthio)-2-pyrrolidinecarbonyl]-L-proline hydrochloride) contains three chiral centers that dictate its ACE-inhibitory activity. Modern synthetic routes prioritize stereocontrol through chiral auxiliaries, organocatalysis, and transition metal catalysis. A prevalent strategy employs methylbenzylamine as a chiral auxiliary in organoboronic acid-mediated Mannich reactions to construct the α-indolylglycine core with >98% diastereomeric excess (de) [1]. This method leverages the boronate’s temporary coordination to direct facial selectivity during C–C bond formation, yielding the (2S,4S)-configured pyrrolidine intermediate essential for Indolapril’s activity [1][8].
Alternative catalytic approaches include lithium SPINOL phosphate-mediated N-propargylation for installing the indole nitrogen’s α-stereocenter. This method uses C-alkynyl N,O-acetals as electrophiles under 0.1–1 mol% catalyst loading, achieving enantiomeric excesses (ee) of 93% [6]. The reaction proceeds via a dynamic kinetic resolution where the chiral phosphate catalyst governs iminium ion formation and nucleophilic addition, enabling access to quaternary α,α-dialkyl indole motifs [6][9].
Table 1: Stereoselective Methods for Key Indolapril Intermediates
Intermediate
Method
Chiral Controller
de/ee (%)
Ref
α-Indolylglycine
Organoboronic Mannich reaction
R-Methylbenzylamine
>98% de
[1]
N-Propargyl indole
SPINOL phosphate catalysis
Lithium (S)-SPINOL phosphate
93% ee
[6]
Pyrrolidine carboxylate
Decarboxylative Mannich reaction
N-tert-Butanesulfinyl imine
>95% de
[8]
For the proline-derived segment, chiral sulfinyl imines enable asymmetric Mannich reactions with β-keto acids. The tert-butanesulfinyl group directs nucleophilic addition via a rigid eight-membered transition state, affording 2,4-disubstituted pyrrolidines with >95% diastereoselectivity [8]. This method circumvents racemization risks associated with classical enolate alkylation and aligns with Indolapril’s requirement for contiguous (2S,4S) stereocenters.
Epimerization Dynamics: Indolapril vs. Trandolapril Structural Analogues
Indolapril and trandolapril share ACE-inhibitory activity but exhibit divergent stereochemical stability due to structural variations. Indolapril’s primary thioether side chain adjacent to its C4 pyrrolidine center accelerates epimerization under physiological conditions (pH 7.4, 37°C). Kinetic studies reveal a half-life (t½) of 8.2 hours for C2 epimerization, attributable to the sulfide’s electron-donating capacity, which lowers the energy barrier for enolization [5]. In contrast, trandolapril’s bulky bicyclo[3.3.0]octane system sterically hinders deprotonation at C2, extending its t½ to >48 hours [2][5].
Table 2: Epimerization Kinetics of ACE Inhibitors at C2 Stereocenter
The carboxylate leaving group further differentiates epimerization rates. Indolapril’s indole-3-acetyl moiety stabilizes the enolate intermediate via resonance, facilitating stereoinversion. Trandolapril’s decahydroisoquinoline carboxylate lacks comparable stabilization, contributing to its configurational resilience [5]. Computational models (DFT: B3LYP/6-31G*) confirm a 24.4 kJ/mol lower activation energy for Indolapril’s enolization versus trandolapril, aligning with experimental kinetics [2][5].
Catalytic Asymmetric Methodologies in Indolapril Intermediate Formation
Cobalt-Catalyzed C–H Functionalization
Recent advances employ cobalt-diphosphine complexes for enantioselective indole alkylation. The Co-(R,R)-QuinoxP* catalyst facilitates anti-Markovnikov hydroalkylation of 1,1-disubstituted alkenes with alkyl halides, constructing α,α-dialkyl indoles with 94% ee. This method leverages in situ-generated Co(I)–H species to achieve remote stereocontrol at the indole nitrogen’s α-carbon—a key motif in Indolapril’s synthesis [9]. Mechanistically, alkene insertion into Co–H forms a linear alkylcobalt intermediate, followed by stereodetermining C–C coupling via single-electron transfer (SET) [9].
Organocatalyzed Cyclizations
L-Proline-mediated intramolecular Mannich reactions enable pyrrolidine ring closure with high cis-diastereoselectivity (>20:1 dr). In trandolapril syntheses (structurally analogous to Indolapril), L-proline (10 mol%) directs enolization of a 1,5-dicarbonyl precursor, facilitating cyclization via an endo-transition state to yield the (2S,4S)-pyrrolidine [2][8]. This strategy is adaptable to Indolapril by substituting the carboxylate with indole-acetyl equivalents [8].
Table 3: Catalytic Systems for Indolapril-Relevant Syntheses
Reaction Type
Catalyst
Conditions
Selectivity
Application
Hydroalkylation
Co/(R,R)-QuinoxP*
Mn0, DMF, 25°C
94% ee
α,α-Dialkyl indole formation
Intramolecular Mannich
L-Proline (10 mol%)
DMSO, 40°C
>20:1 dr (cis)
Pyrrolidine cyclization
Ring-closing metathesis
Grubbs II (Ru)
CH2Cl2, reflux
>95% E-selectivity
Bicyclic core formation
Asymmetric allylation
Li[SPINOL phosphate]
THF, −40°C
89% ee
Homoallylic amine synthesis
Ru-Catalyzed Ring-Closing Metathesis (RCM)
For constructing Indolapril’s pyrrolidine scaffold, Grubbs II-catalyzed RCM of diallylproline derivatives delivers 4,5-unsaturated prolines with >95% E-selectivity [2]. Subsequent stereoselective hydrogenation (Pd/C, H2) installs the C4 stereocenter, which can be functionalized with indole-3-acetic acid via peptide coupling. This route’s flexibility allows modulation of C4 substituents (e.g., phenylthio in Indolapril) while retaining stereochemical fidelity [2][4].
Lithium SPINOL Phosphates in N,O-Acetal Chemistry
C-alkynyl N,O-acetals undergo lithium SPINOL phosphate-catalyzed substitution by indole nucleophiles, yielding chiral N-propargyl derivatives with 89–93% ee. The catalyst’s binaphthol backbone imposes stereocontrol by shielding one face of the in situ-generated iminium ion, enabling enantioselective C–N bond formation [6]. This method is instrumental for synthesizing Indolapril’s N1-functionalized indole precursors under low catalyst loading (0.1 mol%) [6][9].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
F16 is a small, cationic, lipophilic molecule which binds preferentially to mitochondrial membranes and disrupts their function. F16 was discovered in high throughput screens for tumor inhibitors, where it was found to induce apoptosis in HER-1/EGFR-expressing breast carcinoma cell lines. In addition to being a potential antitumor agent, F16 is an easily visualized fluorescent molecule which can also be used to visualize mitochondria under confocal microscopy. The mechanism of apoptosis induction by F16 is believed to be through disruption of the mitochondrial transmembrane potential. IN1341 is a fluorescent and selective inhibitor of proliferation of mammary epithelial and neu-overexpressing cells. IN1341 also acts on a variety of mouse mammary tumor and human breast cancer cell lines.
IN-1130 is a highly selective small molecule ALK5 inhibitor with >100 fold selectivity over p38α and a panel of 26 other serine/threonine and tyrosine kinases. It is a suppressor of fibrogenic process of unilateral ureteral obstruction in rats underscoring the potential clinical benefits in the treatment of renal fibrosis. By inhibiting of TGF-β signaling, IN1130 ameliorated experimental autoimmune encephalomyelitis, lessened tunical fibrosis and corrected penile curvature in rats, inhibited cancer metastasis in MMTV/c-Neu breast cancer mice, and enhanced CTL response in cancer mice.
Inamrinone lactate is a positive inotropic cardiotonic with vasodilator properties, phosphodiesterase inhibitory activity, and the ability to stimulate calcium ion influx into the cardiac cell.
Inarigivir is under investigation in clinical trial NCT03434353 (Study to Evaluate the Antiviral Activity of Inarigivir (GS-9992) Plus Tenofovir Alafenamide (TAF) for 12 Weeks in Adults With Chronic Hepatitis B (CHB)).
Inarigivir soproxil is under investigation in clinical trial NCT03434353 (Study to Evaluate the Antiviral Activity of Inarigivir (GS-9992) Plus Tenofovir Alafenamide (TAF) for 12 Weeks in Adults With Chronic Hepatitis B (CHB)).